Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by the presence of a cyano group, a methyl group, and a trifluoromethyl group attached to a pyridine ring, along with an ethyl ester functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound may interact with transition metals and organoboron reagents, which are key components in SM coupling .
Mode of Action
In the context of sm coupling, the compound could potentially participate in the formation of carbon-carbon bonds . This involves oxidative addition with electrophilic organic groups and transmetalation with nucleophilic organic groups .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals , suggesting that they may play a role in various biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drugs , which could potentially enhance the bioavailability of this compound.
Result of Action
Given its potential use in sm coupling , it may contribute to the formation of new carbon-carbon bonds, which could lead to the synthesis of various organic compounds.
Action Environment
The action of Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can be influenced by various environmental factors. For instance, the efficiency of SM coupling reactions, in which this compound might participate, can be affected by the choice of solvent, temperature, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate: Lacks the methyl group at the 6-position.
Methyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate: Has a methyl ester instead of an ethyl ester.
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-3-18-10(17)9-7(5-15)8(11(12,13)14)4-6(2)16-9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLLNFQVSLORRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1C#N)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139263 | |
Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565827-82-8 | |
Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1565827-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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